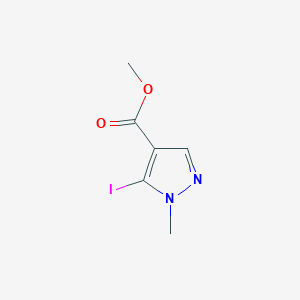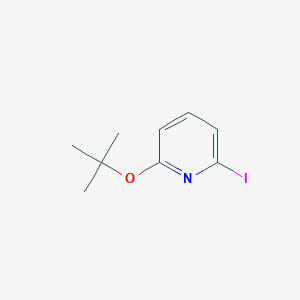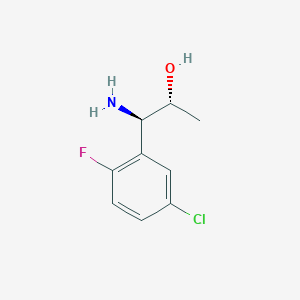
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium acetate and sodium cyanoborohydride.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing hydrogenation techniques with catalysts such as palladium on carbon.
Automated Chiral Resolution: Employing high-throughput chiral chromatography systems to separate the enantiomers efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Acyl chlorides, Anhydrides
Major Products
Oxidation: Formation of ketones
Reduction: Formation of secondary amines
Substitution: Formation of amides and other derivatives
Aplicaciones Científicas De Investigación
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The amino group can form hydrogen bonds, while the hydroxyl group can participate in polar interactions, facilitating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: The enantiomer of the compound, with different biological activity.
1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: The racemic mixture, less specific in its action compared to the enantiomerically pure form.
Uniqueness
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific chiral configuration, which imparts distinct biological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in drug development and other scientific research areas.
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
(1R,2R)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
Clave InChI |
MDOYBGNXLACFGZ-ANLVUFKYSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)Cl)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



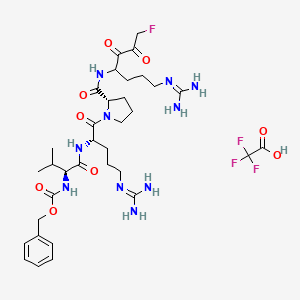

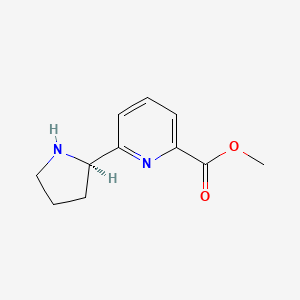
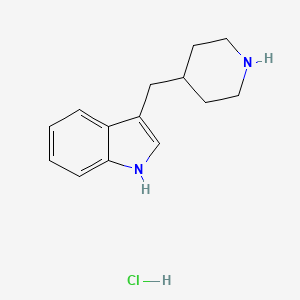

![(3R,3aR,4aR,5R,6R,8aR,9aR)-3-[(dimethylamino)methyl]-6-hydroxy-8a-methylspiro[3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-5,2'-oxirane]-2-one;(E)-but-2-enedioic acid](/img/structure/B13029191.png)
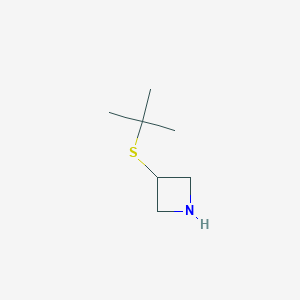
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
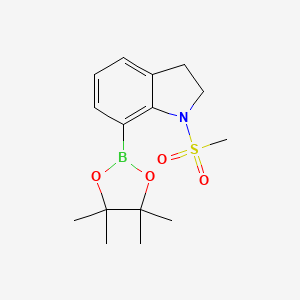
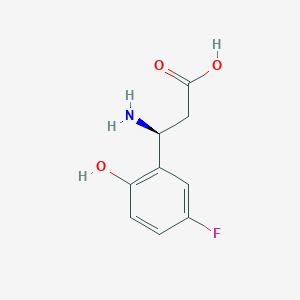
![2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13029220.png)
